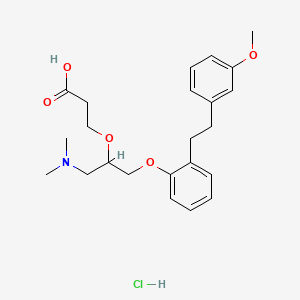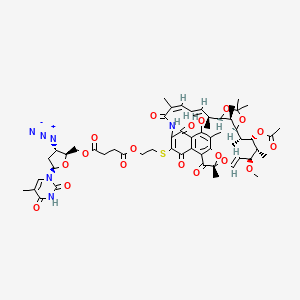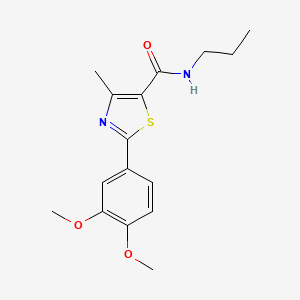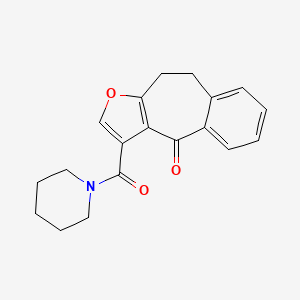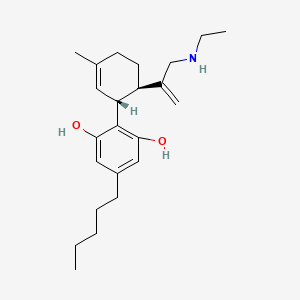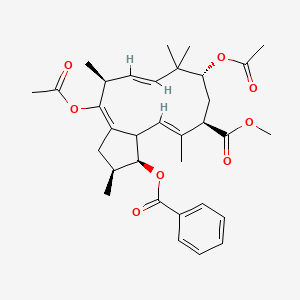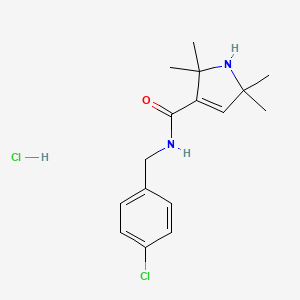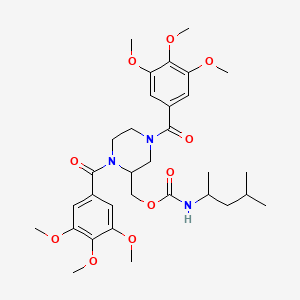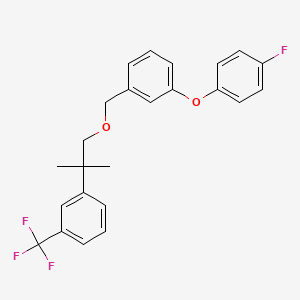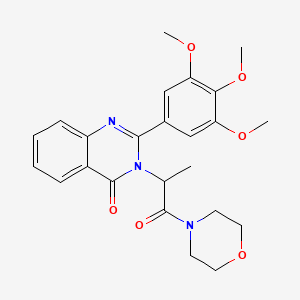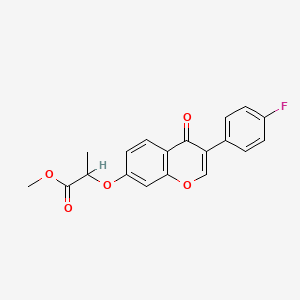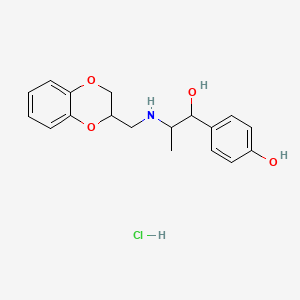
Hydrogen (4-((4-(bis(3-sulphonatobenzyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Violet 21 is a synthetic dye belonging to the triphenylmethane class of dyes. It is primarily used in the textile industry for dyeing proteinous fabrics such as silk and wool. The compound is known for its vibrant violet color and its ability to bind effectively with fabrics, providing excellent colorfastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 21 typically involves the condensation of dimethyl aniline with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a leuco compound, which is subsequently oxidized to form the final dye.
Industrial Production Methods: In industrial settings, the production of Acid Violet 21 involves large-scale batch processes. The reaction mixture is heated under controlled conditions, and the product is purified through crystallization and filtration. The final product is then dried and ground to a fine powder for use in dyeing applications.
Types of Reactions:
Oxidation: Acid Violet 21 can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: The dye can be reduced to its leuco form, which is colorless and can be re-oxidized to regenerate the original dye.
Substitution: Acid Violet 21 can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to convert the dye to its leuco form.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Degradation products such as carboxylic acids and aldehydes.
Reduction: Leuco Acid Violet 21.
Substitution: Substituted derivatives of Acid Violet 21 with modified functional groups.
Scientific Research Applications
Acid Violet 21 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Acid Violet 21 involves its ability to bind to specific molecular targets through ionic and hydrogen bonding interactions. In biological systems, the dye can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The dye’s antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death.
Comparison with Similar Compounds
Acid Violet 17: Another triphenylmethane dye with similar applications in the textile industry.
Acid Fuchsin: An acidic magenta dye used in histology and microbiology.
Brilliant Violet Fluorophores: A class of ultra-bright fluorescent compounds used in immunofluorescence experiments.
Uniqueness of Acid Violet 21: Acid Violet 21 is unique due to its specific shade of violet and its excellent colorfastness properties. It is also known for its versatility in various applications, ranging from textile dyeing to scientific research.
Properties
CAS No. |
5905-37-3 |
|---|---|
Molecular Formula |
C37H37N3NaO6S2+ |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-N-[phenyl(sulfo)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H37N3O6S2.Na/c1-38(2)32-19-13-28(14-20-32)36(29-15-21-33(22-16-29)39(3)4)30-17-23-34(24-18-30)40(26-27-9-8-12-35(25-27)47(41,42)43)37(48(44,45)46)31-10-6-5-7-11-31;/h5-25,37H,26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1 |
InChI Key |
BHLQHSZTZRFXNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



